3-Methoxy-5-nitro-2-sulfanylbenzaldehyde
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Overview
Description
3-Methoxy-5-nitro-2-sulfanylbenzaldehyde is an organic compound with the molecular formula C8H7NO4S It is a benzaldehyde derivative characterized by the presence of methoxy, nitro, and sulfanyl groups on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-5-nitro-2-sulfanylbenzaldehyde typically involves multi-step organic reactions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-5-nitro-2-sulfanylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzaldehyde derivatives.
Scientific Research Applications
3-Methoxy-5-nitro-2-sulfanylbenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 3-Methoxy-5-nitro-2-sulfanylbenzaldehyde involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The sulfanyl group can form disulfide bonds with thiol-containing biomolecules, affecting their function. These interactions can lead to the modulation of cellular pathways and biological activities .
Comparison with Similar Compounds
Similar Compounds
- 3-Methoxy-2-nitrobenzaldehyde
- 5-Methoxy-2-nitrobenzaldehyde
- 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde
Uniqueness
3-Methoxy-5-nitro-2-sulfanylbenzaldehyde is unique due to the presence of both nitro and sulfanyl groups on the benzene ring, which imparts distinct chemical reactivity and potential biological activities. This combination of functional groups is not commonly found in other similar compounds, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
92990-85-7 |
---|---|
Molecular Formula |
C8H7NO4S |
Molecular Weight |
213.21 g/mol |
IUPAC Name |
3-methoxy-5-nitro-2-sulfanylbenzaldehyde |
InChI |
InChI=1S/C8H7NO4S/c1-13-7-3-6(9(11)12)2-5(4-10)8(7)14/h2-4,14H,1H3 |
InChI Key |
GDSQXVAXGOEMKO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1S)C=O)[N+](=O)[O-] |
Origin of Product |
United States |
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